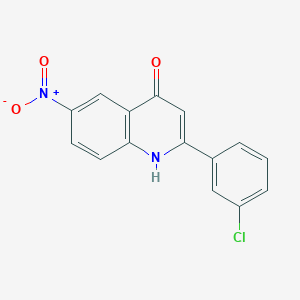

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol

Description

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol is a nitro-substituted quinoline derivative featuring a 3-chlorophenyl group at the 2-position and a hydroxyl group at the 4-position. This compound belongs to a broader class of halogenated nitroquinolines, which are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-6-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(18(20)21)4-5-13(12)17-14/h1-8H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPNSVUWZSLPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by a Friedel-Crafts acylation to attach the 3-chlorophenyl group at the 2-position. The final step involves the reduction of the nitro group to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: 2-(3-Chlorophenyl)-6-aminoquinolin-4-ol.

Substitution: Various substituted quinolines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis:

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Chemical Reactions:

The compound undergoes several types of reactions, including:

- Oxidation: Can be oxidized to form quinoline N-oxides.

- Reduction: The nitro group can be reduced to an amino group.

- Substitution: The chlorine atom can be replaced by other nucleophiles.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Quinoline N-oxides |

| Reduction | 2-(3-Chlorophenyl)-6-aminoquinolin-4-ol |

| Substitution | Various substituted quinolines |

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits antimicrobial and anticancer activities. Its mechanism of action involves intercalating into DNA, which disrupts replication processes and can lead to cell death. Additionally, it has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 2, influencing neurotransmitter release and signaling pathways.

Case Studies:

- Anticancer Activity: In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung and colon cancer cells. It was found to exhibit similar efficacy to established chemotherapeutics.

- Microbial Inhibition: The compound has demonstrated significant bacteriostatic effects against pathogenic bacteria, suggesting potential use in developing new antimicrobial agents.

Medical Applications

Therapeutic Potential:

The compound is being explored for its therapeutic effects in treating diseases such as cancer and infections. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Mechanism of Action:

The mechanisms through which this compound exerts its effects include:

- Disruption of DNA replication

- Inhibition of enzymes involved in cellular metabolism

Industrial Applications

Material Development:

In industry, this compound is being utilized for developing materials with specific electronic properties due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .

Comparaison Avec Des Composés Similaires

Structural Variations and Functional Impact

Halogen Positioning: The 3-chlorophenyl group in this compound contrasts with the 2-chlorophenyl substitution in 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one . Meta-substitution (C3) often enhances steric accessibility for target binding compared to ortho-substitution (C2), which may hinder molecular interactions.

Electron-Withdrawing Groups: The nitro group (NO₂) at C6 in the target compound is a strong electron-withdrawing moiety, influencing redox properties and reactivity. In contrast, the trifluoromethyl (CF₃) group in N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine enhances lipophilicity and metabolic stability .

Hydroxyl vs.

Activité Biologique

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various case studies and research findings.

The primary mechanism of action for this compound involves its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This modulation leads to several biochemical pathways, notably the inhibition of neurotransmitter release , which can significantly affect neuronal signaling and behavior.

Key Pathways Influenced

- Neurotransmitter Release : The activation of mGluR2 by this compound results in a dose-dependent inhibition of neurotransmitter release, impacting synaptic transmission.

- Behavioral Effects : Experimental studies have demonstrated that this compound can inhibit methamphetamine-induced hyperactivity and mescaline-induced scratching in animal models, indicating its potential in managing stimulant-induced behaviors.

Biological Activity

The biological activity of this compound extends beyond its interaction with mGluR2. It has shown promising results in various areas:

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Recent investigations into quinoline derivatives have revealed their potential as anticancer agents. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure can enhance its anticancer efficacy .

Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

- Neuroprotection in Ischemic Models :

- Antiproliferative Effects :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol, and what key reaction conditions are required?

- Methodology : The synthesis typically involves multi-step reactions starting with substituted quinolines. For example, nitration and halogenation steps are critical. Evidence from related quinoline derivatives (e.g., 6-chloro-3-(4-fluorobenzoyl)-4-oxoquinoline) suggests using oxidizing agents like potassium permanganate for oxidation and nucleophilic substitution with chlorophenyl groups under reflux conditions .

- Key Conditions :

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C to control regioselectivity.

- Halogenation : Use of AlCl₃ as a catalyst in Friedel-Crafts reactions for aryl chloride introduction .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- NMR : Focus on distinguishing aromatic protons and nitro group effects. The chloro-substituted phenyl group shows distinct splitting patterns (e.g., doublets for meta-substitution) in ¹H NMR. ¹³C NMR identifies electron-withdrawing effects of the nitro group (δ ~145–150 ppm for C-NO₂) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

- MS : High-resolution MS (HRMS) can differentiate isotopic patterns for Cl (M+2 peak) and verify molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . For example, torsion angles between the quinoline core and chlorophenyl group can confirm planarity or distortion.

- Case Study : A related compound, 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, was resolved using SHELX, highlighting the importance of hydrogen bonding networks (e.g., O–H···O interactions) in stabilizing the structure .

Q. What strategies address contradictions in biological activity data for nitroquinoline derivatives like this compound?

- Data Analysis : Compare cytotoxicity assays (e.g., IC₅₀ values) across cell lines. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability. Use standardized protocols (e.g., CLSI guidelines) for reproducibility .

- Mechanistic Studies : Probe interactions with biological targets (e.g., DNA topoisomerase inhibition) via molecular docking. Evidence from fluorobenzoyl-quinoline analogs suggests π-π stacking and halogen bonding are critical .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The nitro group at C6 directs substitution to C5 or C7 positions due to electron-deficient aromatic rings .

- Kinetic Studies : Monitor reaction rates with amines or thiols under varying pH. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.